molecular formula C16H18N2O3S B2510576 Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339031-57-1

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2510576
CAS No.: 339031-57-1
M. Wt: 318.39
InChI Key: SQNJMZMKWQRRQZ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate is a versatile chemical compound with a molecular weight of 318.4 g/mol and a purity of at least 95% . This compound is known for its unique structure, which includes a pyridazine ring substituted with phenyl and propylsulfanyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the following steps:

    Formation of the Pyridazine Ring: This step involves the cyclization of suitable precursors to form the pyridazine ring.

    Substitution Reactions: Introduction of the phenyl and propylsulfanyl groups onto the pyridazine ring.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the pyridazine ring.

Scientific Research Applications

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-1-phenyl-4-(methylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.

    Ethyl 6-oxo-1-phenyl-4-(ethylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-10-22-13-11-14(19)18(12-8-6-5-7-9-12)17-15(13)16(20)21-4-2/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNJMZMKWQRRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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